6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate
Overview
Description
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]octane core, which is a bicyclic system where two rings share a single carbon atom. The presence of tert-butyl, methyl, and aminomethyl groups further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of tert-butyl, methyl, and aminomethyl groups via substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to drive the reactions to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Industrial synthesis might also incorporate advanced techniques like microwave-assisted synthesis or high-pressure reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of its targets and influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate
- This compound analogs : Compounds with similar spirocyclic cores but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-O-tert-butyl 2-O-methyl 2-(aminomethyl)-6-azaspiro[2.5]octane-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-13(2,3)21-12(19)17-7-5-14(6-8-17)9-15(14,10-16)11(18)20-4/h5-10,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVCWEBYSLEJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(CN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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